molecular formula C15H11ClFN5O B2408912 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421458-65-2

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2408912
CAS No.: 1421458-65-2
M. Wt: 331.74
InChI Key: AAXRTCSTBBBWPA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with an imidazole-pyrimidine moiety. The unique structural features of this compound make it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of halogenated precursors and nucleophilic substitution reactions to introduce the chloro and fluoro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O/c1-9-18-4-5-22(9)15-19-7-11(8-20-15)21-14(23)12-3-2-10(17)6-13(12)16/h2-8H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRTCSTBBBWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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